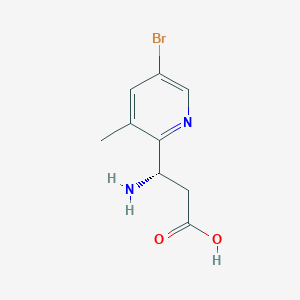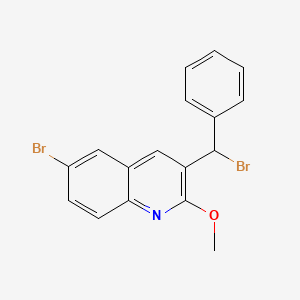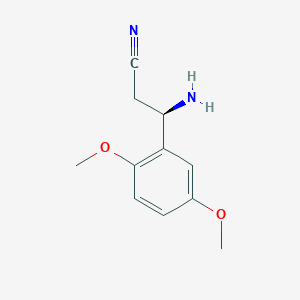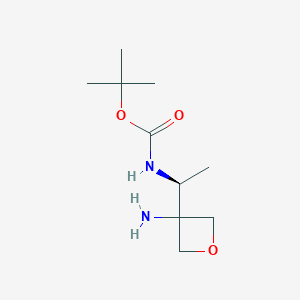
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate is a compound that features a tert-butyl carbamate group attached to an aminooxetane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of an amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with various electrophiles, including alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce amino alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group for amino functionalities, allowing for selective reactions in complex synthetic pathways . The aminooxetane moiety may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl carbanilate: Another carbamate derivative with different reactivity due to the presence of a phenyl group.
tert-Butyl (4-bromobenzyl)carbamate: A compound with a bromobenzyl group, offering different substitution patterns.
Uniqueness
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate is unique due to the presence of the aminooxetane moiety, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other tert-butyl carbamates and expands its utility in various applications.
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-(3-aminooxetan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-7(10(11)5-14-6-10)12-8(13)15-9(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
ZJBSYONHNREFIV-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1(COC1)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1(COC1)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


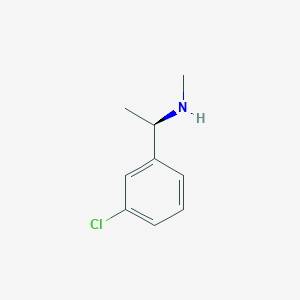

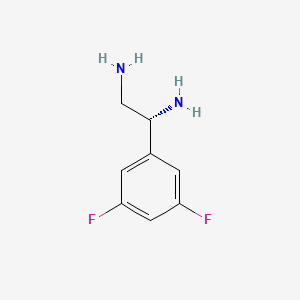
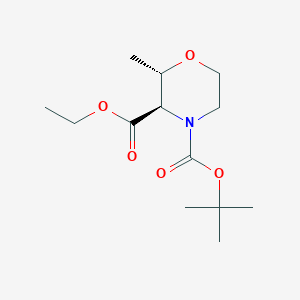
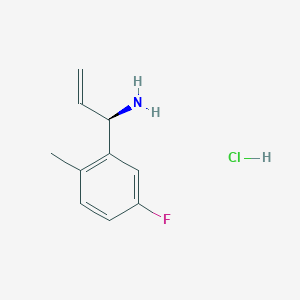



![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
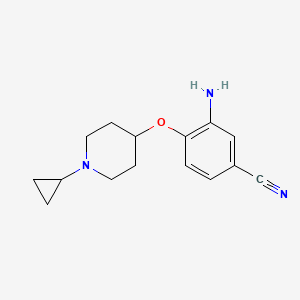
![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)
